molecular formula C12H12N2O2 B13321665 2-(6-Methoxyquinolin-3-yl)acetamide

2-(6-Methoxyquinolin-3-yl)acetamide

Cat. No.: B13321665
M. Wt: 216.24 g/mol
InChI Key: MARQCEFJUIZKDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-Methoxyquinolin-3-yl)acetamide is a compound belonging to the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicine, chemistry, and industry. Quinoline derivatives are widely studied due to their potential therapeutic properties, including antimicrobial, antimalarial, anticancer, and antiviral activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methoxyquinolin-3-yl)acetamide typically involves the cyclization of quinoline derivatives. One common method is the reaction of 6-methoxyquinoline with acetic anhydride in the presence of a catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(6-Methoxyquinolin-3-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce quinoline derivatives with reduced functional groups .

Scientific Research Applications

2-(6-Methoxyquinolin-3-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential antimicrobial and antimalarial properties.

    Medicine: Investigated for its anticancer and antiviral activities.

    Industry: Utilized in the production of dyes, catalysts, and materials

Mechanism of Action

The mechanism of action of 2-(6-Methoxyquinolin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of enzymes involved in DNA synthesis, leading to the disruption of cellular processes in microorganisms or cancer cells. The compound’s ability to bind to these targets is influenced by its quinoline structure, which allows for effective interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Methoxyquinolin-3-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 6-position and the acetamide group at the 3-position enhances its potential for various applications compared to other quinoline derivatives .

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

2-(6-methoxyquinolin-3-yl)acetamide

InChI

InChI=1S/C12H12N2O2/c1-16-10-2-3-11-9(6-10)4-8(7-14-11)5-12(13)15/h2-4,6-7H,5H2,1H3,(H2,13,15)

InChI Key

MARQCEFJUIZKDY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC(=CN=C2C=C1)CC(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.